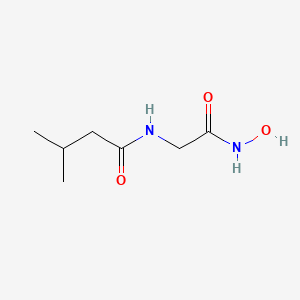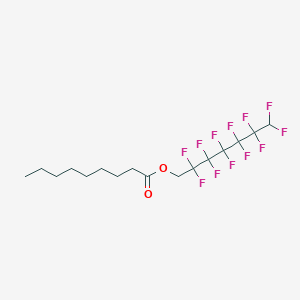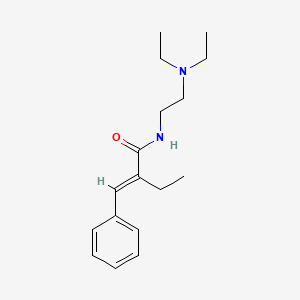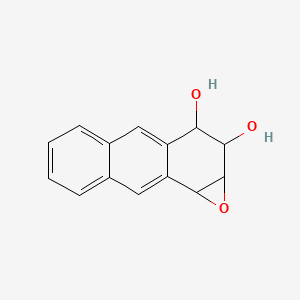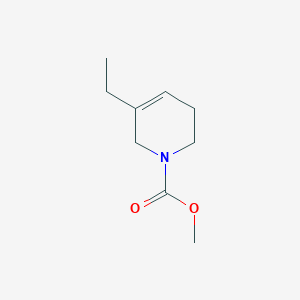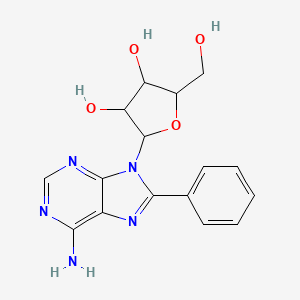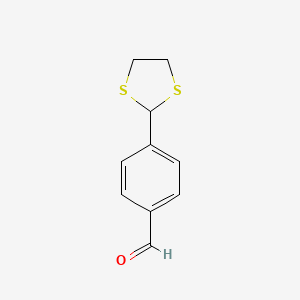
4-(1,3-Dithiolan-2-yl)benzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1,3-Dithiolan-2-yl)benzaldehyde: is an organic compound that features a benzaldehyde moiety substituted with a 1,3-dithiolan ring
准备方法
Synthetic Routes and Reaction Conditions: 4-(1,3-Dithiolan-2-yl)benzaldehyde can be synthesized through the reaction of benzaldehyde with 1,3-propanedithiol in the presence of a Lewis acid catalyst. The reaction typically involves the formation of a thioacetal intermediate, which is then cyclized to form the 1,3-dithiolan ring .
Industrial Production Methods: The use of environmentally friendly solvents and catalysts is also a consideration in industrial settings .
化学反应分析
Types of Reactions: 4-(1,3-Dithiolan-2-yl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The benzaldehyde moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Electrophiles like bromine (Br₂) or chlorine (Cl₂) can be used under acidic conditions.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of 4-(1,3-Dithiolan-2-yl)benzyl alcohol.
Substitution: Formation of halogenated derivatives of the benzaldehyde moiety.
科学研究应用
Chemistry: 4-(1,3-Dithiolan-2-yl)benzaldehyde is used as a building block in organic synthesis, particularly in the formation of complex molecules through thioacetalization reactions .
Biology and Medicine: The compound has shown potential in medicinal chemistry, particularly in the design of tyrosinase inhibitors, which are important in the treatment of hyperpigmentation disorders .
Industry: In industrial applications, this compound is used in the synthesis of various fine chemicals and pharmaceuticals .
作用机制
The mechanism of action of 4-(1,3-Dithiolan-2-yl)benzaldehyde, particularly in its role as a tyrosinase inhibitor, involves the competitive inhibition of the enzyme’s active site. The 1,3-dithiolan ring interacts with the enzyme, preventing the oxidation of tyrosine to melanin, thereby reducing melanin production .
相似化合物的比较
- 4-(1,3-Dioxolan-2-yl)benzaldehyde
- 4-(1,3-Dithian-2-yl)benzaldehyde
Comparison: 4-(1,3-Dithiolan-2-yl)benzaldehyde is unique due to the presence of the 1,3-dithiolan ring, which imparts distinct chemical reactivity and biological activity compared to its analogs.
属性
CAS 编号 |
78784-21-1 |
|---|---|
分子式 |
C10H10OS2 |
分子量 |
210.3 g/mol |
IUPAC 名称 |
4-(1,3-dithiolan-2-yl)benzaldehyde |
InChI |
InChI=1S/C10H10OS2/c11-7-8-1-3-9(4-2-8)10-12-5-6-13-10/h1-4,7,10H,5-6H2 |
InChI 键 |
UQIJTKOWGZDOEF-UHFFFAOYSA-N |
规范 SMILES |
C1CSC(S1)C2=CC=C(C=C2)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


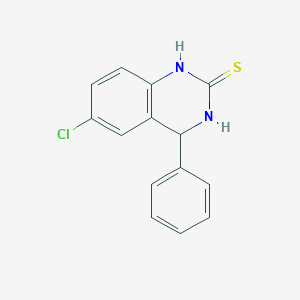

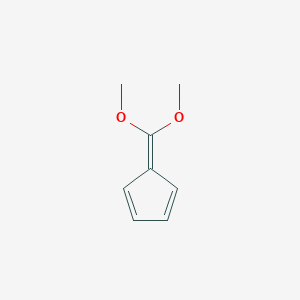
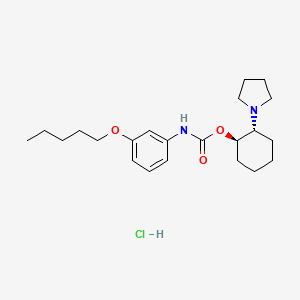

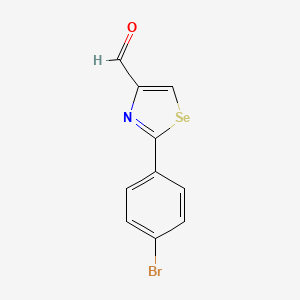
![N-propan-2-yl-1-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)azetidin-3-amine](/img/structure/B14451515.png)
